

Recommended Antibodies and Protocols for DYRK1B Western Blotting

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Compound of Interest

Compound Name: AZ-Dyrk1B-33

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Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting antibodies and performing Western blotting experiments for the detection of DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B). The information compiled herein is intended to facilitate reliable and reproducible results for researchers in academic and industry settings.

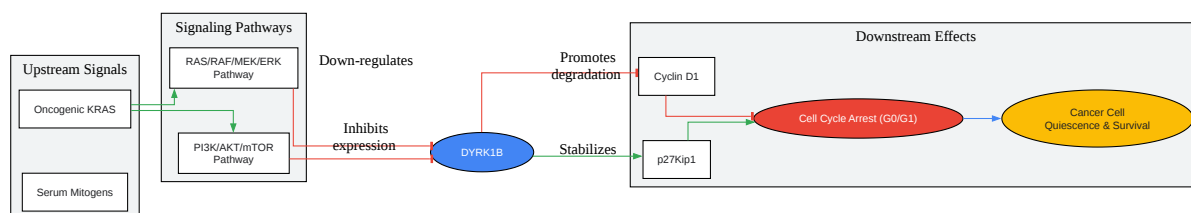
Recommended Antibodies for DYRK1B Detection

A critical step in a successful Western blotting experiment is the choice of a high-quality primary antibody. The following table summarizes commercially available antibodies that have been validated for the detection of DYRK1B in Western blotting applications.

Supplier	Catalog Number	Antibody Type	Host Species	Recommended WB Dilution
Thermo Fisher Scientific	PA5-27747	Polyclonal	Rabbit	1:500 - 1:3,000[1]
Novus Biologicals	NBP1-33464	Polyclonal	Rabbit	1:500 - 1:3,000[2]
Thermo Fisher Scientific	BS-6259R	Polyclonal	Rabbit	1:500 - 1:2,000[3]
Cell Signaling Technology	#2703	Polyclonal	Rabbit	1:1,000[4]
Santa Cruz Biotechnology	sc-377137 (Clone B-9)	Monoclonal	Mouse	1:100 - 1:1,000[5]
Thermo Fisher Scientific	H00009149-D01P	Polyclonal	Rabbit	1:1,000[6]

DYRK1B Signaling Pathway

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival. It is implicated in various cancers where it can act as a tumor survival factor by maintaining cancer cells in a quiescent state, thereby conferring chemoresistance.[3][7] The diagram below illustrates the central role of DYRK1B in modulating cell cycle progression through its interaction with key regulatory proteins.



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DYRK1B's role in cell cycle regulation and cancer cell quiescence.

Detailed Protocol for DYRK1B Western Blotting

This protocol provides a step-by-step guide for the detection of DYRK1B in cell lysates.

1. Cell Lysate Preparation

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[8]
- Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate briefly (3-4 times for 5-10 seconds) to shear DNA and reduce viscosity.[9]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

- Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting

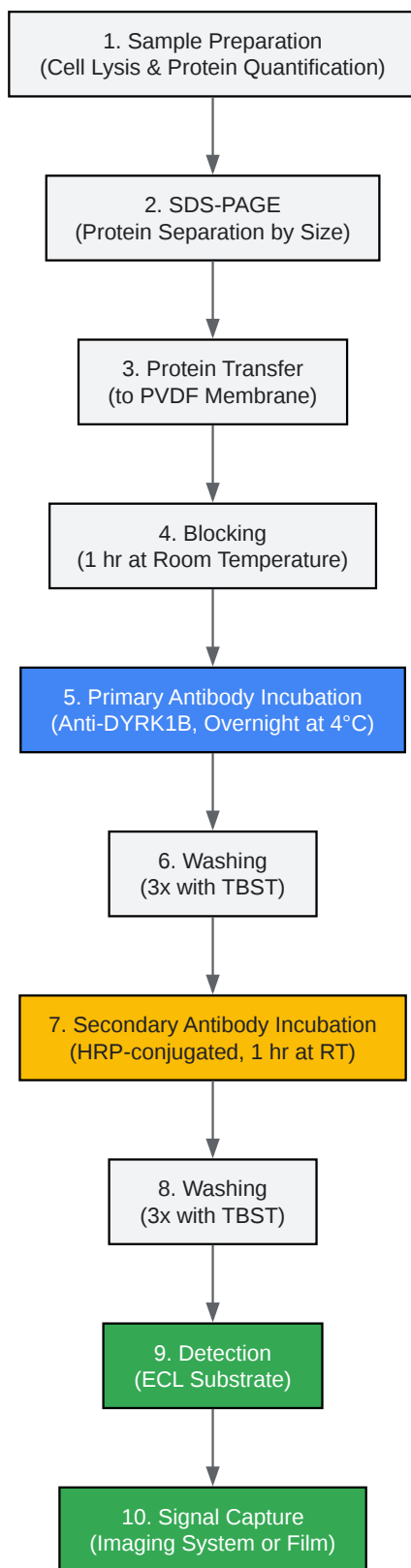
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary DYRK1B antibody (refer to the table above for recommended dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.^[4]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 1-5% non-fat dry milk in TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

DYRK1B Western Blotting Experimental Workflow

The following diagram outlines the key steps of the Western blotting protocol for DYRK1B detection.



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A step-by-step workflow for DYRK1B Western blotting.

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